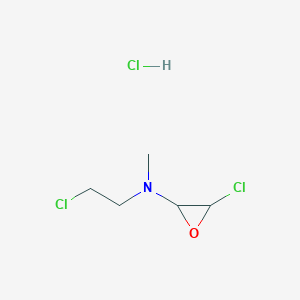
(R)-2-(2-Amino-5-guanidinopentanamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a guanidino group, and an acetic acid moiety. It is of interest due to its potential biological activity and its role in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution or reductive amination.
Guanidination: Conversion of an amine to a guanidino group using reagents such as S-methylisothiourea or cyanamide.
Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Amino-5-guanidinopentanamido)aceticacid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitroso group.
Reduction: Reduction of the guanidino group to an amine.
Substitution: Nucleophilic substitution reactions involving the amino or guanidino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Amino-5-guanidinopentanamido)aceticacid: The enantiomer of the compound, with potentially different biological activity.
N-(2-Aminoethyl)guanidine: A simpler analog with similar functional groups.
Glycylglycine: A dipeptide with structural similarities.
Uniqueness
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is unique due to its specific stereochemistry and the presence of both amino and guanidino groups, which may confer distinct biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H17N5O3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m1/s1 |
Clé InChI |
XUUXCWCKKCZEAW-RXMQYKEDSA-N |
SMILES isomérique |
C(C[C@H](C(=O)NCC(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


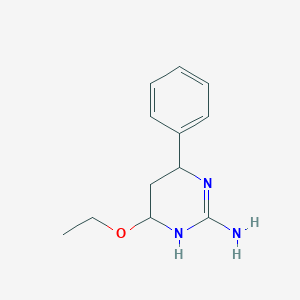
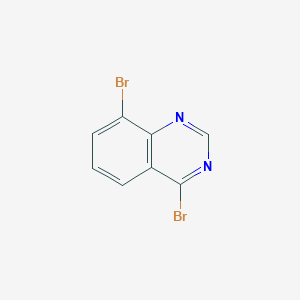
![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
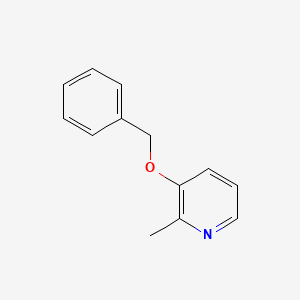

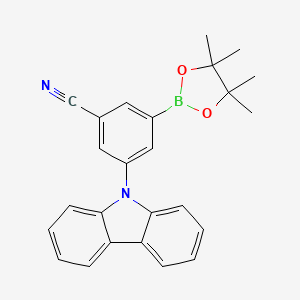
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
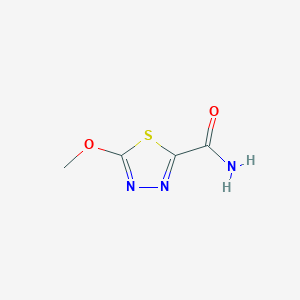
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
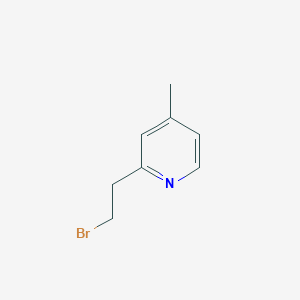

![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
